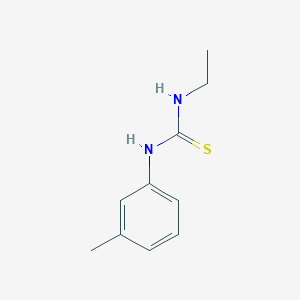

1-Ethyl-3-(3-methylphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-(3-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-3-11-10(13)12-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUGLSQPIVEIMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357631 | |

| Record name | 1-ethyl-3-(3-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87043-38-7 | |

| Record name | NSC131962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-ethyl-3-(3-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Chemistry Studies on 1 Ethyl 3 3 Methylphenyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the molecular properties of organic compounds. For 1-Ethyl-3-(3-methylphenyl)thiourea, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide significant insights into its fundamental characteristics.

Geometry Optimization and Conformational Energy Landscapes

The initial step in a computational study involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this process would reveal crucial bond lengths, bond angles, and dihedral angles. Thiourea (B124793) derivatives are known for their conformational flexibility, particularly around the C-N bonds. uomphysics.netresearchgate.net A potential energy surface scan, performed by systematically rotating key dihedral angles, would map out the conformational energy landscape. This analysis would identify various conformers, such as cis-trans and trans-trans configurations, and determine their relative stabilities. uomphysics.netresearchgate.net For instance, studies on similar thioureas have shown that different conformations can have varying stabilities, which can influence their chemical behavior. uomphysics.netresearchgate.net

A hypothetical table of optimized geometric parameters for the most stable conformer of this compound is presented below, based on values from related thiourea structures.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=S | 1.682 | ||

| C-N (thioamide) | 1.375 | ||

| N-C (ethyl) | 1.460 | ||

| N-C (phenyl) | 1.420 | ||

| C-N-C (ethyl side) | 125.0 | ||

| C-N-C (phenyl side) | 128.0 | ||

| Phenyl ring-thioamide | 45.0 |

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. The computed vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms. A comparison of the theoretical spectrum with experimentally obtained IR and Raman spectra is a crucial step for validating the accuracy of the computational model. Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and basis set limitations. For thiourea derivatives, characteristic vibrational bands include the N-H stretching, C=S stretching, and various C-N and aromatic C-C stretching modes. nih.govorientjchem.org

Below is a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3250 | 3245 |

| C-H (Aromatic) Stretch | 3100 | 3095 |

| C-H (Aliphatic) Stretch | 2950 | 2948 |

| C=S Stretch | 1250 | 1240 |

| C-N Stretch | 1400 | 1395 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. mdpi.com

A hypothetical table of HOMO-LUMO energies and global reactivity descriptors for this compound is provided below.

| Parameter | Value (eV) |

| E(HOMO) | -5.8 |

| E(LUMO) | -1.2 |

| Energy Gap (ΔE) | 4.6 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Global Electrophilicity Index (ω) | 2.68 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the sulfur and nitrogen atoms of the thiourea group, indicating their nucleophilic character. The hydrogen atoms of the N-H groups would exhibit positive potential, highlighting their electrophilic nature. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Correlation

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and simulating the UV-Vis absorption spectrum of a molecule. nih.govmdpi.com By performing TD-DFT calculations, the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., n→π* or π→π*) can be determined. nih.gov These theoretical predictions can then be correlated with the experimental UV-Vis spectrum to understand the electronic structure and transitions of this compound. Studies on similar thiourea derivatives have successfully used TD-DFT to interpret their electronic spectra. nih.gov

A hypothetical table of TD-DFT results for this compound is presented below.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 4.25 | 292 | 0.35 | HOMO -> LUMO (π→π) |

| 4.80 | 258 | 0.15 | HOMO-1 -> LUMO (π→π) |

| 5.15 | 241 | 0.08 | n -> π* |

Quantum Theory of Atoms in Molecules (QTAIM) for Characterization of Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to characterize chemical bonds and non-covalent interactions. By analyzing the critical points in the electron density, QTAIM can identify and quantify the strength of interactions such as hydrogen bonds and van der Waals forces. For this compound, QTAIM analysis could be employed to characterize potential intramolecular hydrogen bonds, for instance, between an N-H group and the sulfur atom, which can influence the molecule's conformation and stability. The electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) are key indicators of the nature and strength of these interactions.

A hypothetical table of QTAIM parameters for a potential intramolecular hydrogen bond in this compound is shown below.

| Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| N-H···S | 0.015 | 0.050 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Molecular Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. wikipedia.org It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This analysis is particularly insightful for understanding intramolecular charge transfer (ICT) and molecular stability.

The stability of a molecule is significantly influenced by hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

In thiourea derivatives, significant stabilization often arises from the delocalization of electron density from the lone pairs of nitrogen and sulfur atoms to antibonding orbitals within the molecular framework. For instance, in related N-acylthiourea structures, key interactions include the delocalization from the nitrogen lone pair (LP(1)N) to the antibonding π* orbital of the C=S bond (π(C-S)) and the C=O bond (π(C=O)). These interactions contribute to the planarity and conformational stability of the thiourea backbone. nih.govresearchgate.net

Similarly, studies on other thiourea compounds show that intramolecular hydrogen bonds, such as N-H···O and N-H···N, play a crucial role in stabilizing specific conformations. nih.govresearchgate.net These bonds are identified in NBO analysis as strong donor-acceptor interactions. The stability of different conformers (e.g., cis-trans vs. trans-trans) can be assessed by comparing their total energies and the specific stabilizing interactions revealed by NBO analysis. usm.myusm.my For this compound, the key stabilizing interactions would involve electron delocalization from the lone pairs of the two nitrogen atoms and the sulfur atom into the antibonding orbitals of adjacent bonds.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in a Thiourea Derivative This table presents typical stabilization energy E(2) values found in related thiourea compounds to illustrate the concept.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π* (C8=S1) | 35.5 |

| LP (1) N2 | π* (C8=S1) | 42.1 |

| LP (1) S1 | σ* (N1-C8) | 5.8 |

| LP (1) S1 | σ* (N2-C8) | 6.2 |

Data is illustrative and based on findings for similar thiourea structures.

Molecular Dynamics (MD) Simulations for Solvent Interactions and Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of conformational dynamics and interactions with the surrounding environment, such as a solvent. rsc.orgrsc.org

A key aspect of analysis in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated molecule and a reference structure over time. A stable RMSD value suggests that the molecule maintains a consistent conformation, indicating a stable structure in the given solvent. mdpi.com Fluctuations in RMSD can point to transitions between different stable conformations.

In studies of related thiourea derivatives, MD simulations have been used to assess their binding stability with biological targets or their adsorption on surfaces. rsc.orgrsc.org These simulations show that thiourea derivatives can form stable complexes through hydrogen bonds and other non-covalent interactions. For example, simulations of thiourea-based inhibitors in a water solvent system show that specific interactions with water molecules can stabilize the bioactive conformation of the ligand. rsc.org The interaction energy between the thiourea derivative and the solvent can be calculated to quantify the solvation effects.

Table 2: Illustrative MD Simulation Parameters for a Thiourea Derivative in a Water Box This table outlines typical parameters used in MD simulations for compounds of this class.

| Parameter | Value/Setting |

|---|---|

| Simulation Software | GROMACS / AMBER |

| Force Field | OPLS-AA / GAFF |

| Solvent Model | TIP3P Water |

| System Temperature | 300 K |

| System Pressure | 1 bar |

| Simulation Duration | 100 ns |

By analyzing the conformational landscape, MD simulations can identify the most populated and energetically favorable shapes of this compound in solution, which is essential for understanding its chemical behavior and potential interactions.

Reactivity Indicators: Average Local Ionization Energy (ALIE) and Fukui Functions

To understand the chemical reactivity of this compound, computational chemists employ reactivity descriptors derived from Density Functional Theory (DFT). These descriptors help predict the most likely sites for electrophilic and nucleophilic attacks.

Fukui Functions (f(r)) are a central concept in this analysis. d-nb.info They indicate the change in electron density at a specific point when an electron is added to or removed from the molecule. This helps to identify the most reactive sites:

f+(r): For nucleophilic attack (addition of an electron). The site with the highest value is most susceptible to attack by a nucleophile.

f-(r): For electrophilic attack (removal of an electron). The site with the highest value is the most likely to be attacked by an electrophile.

f0(r): For radical attack.

These functions are often condensed to atomic sites to compare the reactivity of different atoms within the molecule. They are calculated using the populations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For thiourea derivatives, the sulfur atom is often a primary site for electrophilic interaction, while the nitrogen atoms can also exhibit significant reactivity. nih.gov

Average Local Ionization Energy (ALIE) is another descriptor that provides insight into a molecule's reactivity. It represents the average energy required to remove an electron from a specific point on the electron density surface of a molecule. Regions with lower ALIE values indicate sites that are more susceptible to electrophilic attack, as the electrons in these areas are less tightly bound.

For this compound, one would expect the regions around the sulfur and nitrogen atoms, as well as the π-system of the phenyl ring, to have lower ALIE values, marking them as potential sites for reaction.

Table 3: Illustrative Condensed Fukui Functions for Key Atoms in a Thiourea Derivative This table shows representative values for atoms in a related thiourea structure to demonstrate how reactivity is assessed.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| S1 | 0.254 | 0.198 |

| N1 | 0.089 | 0.152 |

| N2 | 0.075 | 0.133 |

Data is illustrative and based on findings for similar thiourea structures. Higher values indicate greater reactivity for the specified type of attack.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics, telecommunications, and optical data storage. niscpr.res.inresearchgate.net Thiourea and its derivatives are a class of organic compounds that have attracted attention for their potential NLO activity. nih.govijpcbs.com This activity arises from the presence of a π-conjugated system and strong donor-acceptor groups, which facilitate intramolecular charge transfer (ICT) upon interaction with an intense light source.

The NLO response of a molecule can be predicted using quantum chemical calculations. The key parameter of interest is the third-order non-linear polarizability, also known as the second hyperpolarizability (γ). A large γ value is indicative of a strong third-order NLO response. nih.govacs.org

Theoretical calculations of γ for thiourea derivatives are typically performed using DFT with specific functionals, such as M06-2X, which are known to provide more accurate predictions for hyperpolarizabilities compared to more common functionals like B3LYP. nih.gov The calculations often employ a finite field (FF) approach.

Table 4: Comparison of Calculated Third-Order NLO Polarizability (γ) for Representative Organic Molecules This table provides context by comparing the NLO properties of known compounds to the range expected for thiourea derivatives.

| Compound | Method | γ (x 10⁻³⁶ esu) |

|---|---|---|

| Urea (B33335) (Reference) | DFT | ~0.4 |

| 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) | M06-2X | 27.30 nih.gov |

The enhanced γ value in compounds like MBTB is attributed to improved charge-transfer characteristics within the molecule. acs.org This suggests that careful tuning of the donor and acceptor groups in thiourea derivatives can lead to materials with substantial NLO responses.

Coordination Chemistry of 1 Ethyl 3 3 Methylphenyl Thiourea and Its Analogues

Ligand Properties and Donor Atom Versatility

Thiourea (B124793) derivatives, including 1-Ethyl-3-(3-methylphenyl)thiourea, are structurally versatile ligands due to their simultaneous σ-donating and π-acidic characteristics. acs.org The core of their reactivity lies in the thiourea moiety, >N-C(S)-N<, which contains multiple potential donor atoms: the soft sulfur atom and two harder nitrogen atoms. tandfonline.comrsc.org

The primary donor site in most thiourea complexes is the sulfur atom of the thiocarbonyl (C=S) group. mdpi.comsigmaaldrich.com The sulfur atom possesses lone pairs of electrons and can readily form coordinate covalent bonds with transition metals. The substituents on the nitrogen atoms—in this case, an ethyl group and a 3-methylphenyl (m-tolyl) group—play a crucial role in modulating the electronic properties of the ligand. The ethyl group is electron-donating, increasing the electron density on the thiourea backbone and enhancing the donor strength of the sulfur atom. The 3-methylphenyl group also has an electron-donating inductive effect, further enriching the electron density at the donor sites.

Thiourea ligands exhibit thione-thiol tautomerism, existing in equilibrium between the C=S (thione) and C-SH (thiol) forms. Coordination to a metal ion typically occurs through the sulfur atom of the thione form. Upon coordination, there is a flow of electron density from the ligand to the metal, which strengthens the N-C bonds and imparts a greater double-bond character to them. mdpi.com This electronic redistribution is a key feature of their coordination chemistry.

The presence of two nitrogen atoms introduces further versatility. While often non-coordinating due to the primary affinity of metals for the soft sulfur donor, the nitrogen atoms can participate in bonding, especially upon deprotonation of the N-H proton, leading to bidentate chelation. mdpi.comnih.gov This dual potential for S-monodentate or S,N-bidentate coordination makes thioureas highly adaptable ligands in forming a variety of complex geometries. mdpi.comnih.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with thiourea derivatives like this compound generally follows straightforward procedures. A common method involves the direct reaction of the thiourea ligand with a metal salt (e.g., chlorides, perchlorates, or acetates) in a suitable solvent such as ethanol, methanol (B129727), or acetone. mdpi.com The reaction is typically carried out by stirring the mixture at room temperature or with gentle refluxing, leading to the precipitation of the metal complex. The stoichiometry of the reactants, typically a 2:1 ligand-to-metal ratio, can be adjusted to isolate complexes with different coordination numbers. mdpi.com

The characterization of these newly synthesized complexes relies on a combination of spectroscopic and analytical techniques to determine their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the mode of coordination. A key indicator of sulfur coordination is the shift of the ν(C=S) stretching frequency. In the free ligand, this band appears at a certain frequency, and upon coordination to a metal, it typically shifts to a lower wavenumber, indicating a weakening of the C=S double bond. mdpi.com Conversely, the ν(C-N) stretching frequency often shifts to a higher wavenumber, suggesting an increase in the C-N bond order. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the ligand's structure within the complex. In the 1H NMR spectrum, a downfield shift of the N-H proton signals upon complexation is indicative of coordination through the sulfur atom, which alters the electronic environment of the entire molecule. mdpi.com The 13C NMR spectrum shows a characteristic signal for the thiocarbonyl carbon (C=S). A downfield shift of this signal upon coordination suggests a decrease in electron density at the carbon atom, consistent with S-coordination. mdpi.com

Elemental Analysis and Molar Conductivity: Elemental analysis (CHN) is used to confirm the empirical formula and the ligand-to-metal ratio in the complex. mdpi.com Molar conductivity measurements in solvents like DMSO or DMF help determine whether the complex is an electrolyte or non-electrolyte, providing insight into whether anions (like chloride) are part of the coordination sphere or exist as counter-ions. mdpi.com

| Technique | Observation in Analogue Complexes | Implication for Coordination |

| IR Spectroscopy | Shift of ν(C=S) to lower frequency | Coordination via Sulfur atom |

| Shift of ν(C-N) to higher frequency | Increased C-N double bond character | |

| 1H NMR | Downfield shift of N-H proton signal | Change in electronic environment due to S-coordination |

| 13C NMR | Downfield shift of C=S carbon signal | Decreased electron density at thiocarbonyl carbon |

| Molar Conductivity | Low values in DMSO | Non-electrolytic nature, anions are coordinated |

Table based on data from reference mdpi.com

Structural Aspects of Metal-Thiourea Complexes (e.g., Monodentate, Bidentate Coordination)

Thiourea ligands are renowned for their ability to adopt different coordination modes, leading to a rich structural diversity in their metal complexes. The two most common modes are monodentate and bidentate coordination.

Monodentate Coordination: In the majority of cases, particularly in neutral or acidic media, thiourea derivatives act as neutral monodentate ligands, coordinating to the metal center exclusively through the sulfur atom (κ¹S). mdpi.com This mode is prevalent in complexes with various transition metals, including copper(I), palladium(II), and platinum(II). mdpi.com The resulting complexes can adopt geometries such as linear, trigonal planar, or tetrahedral, depending on the metal ion and the number of coordinated ligands. For instance, reactions of N,N'-disubstituted thioureas with copper(I) halides often yield tetrahedral complexes of the type [CuCl(κ¹S-thiourea)₃] or trigonal planar species like [CuX(κ¹S-thiourea)₂].

Bidentate Coordination: Bidentate coordination (κ²S,N) becomes possible when one of the N-H protons is removed, allowing the ligand to act as a monoanionic chelating agent. mdpi.comnih.gov This deprotonation is typically facilitated by carrying out the synthesis in a basic medium, for example, in the presence of triethylamine (B128534) (Et₃N). mdpi.com In this mode, the ligand forms a stable four-membered chelate ring involving the metal, the sulfur atom, the thiourea carbon, and one of the nitrogen atoms. nih.gov This S,N-bidentate coordination has been observed in complexes of Ni(II), Pd(II), and Pt(II), often resulting in square planar geometries for [M(κ²S,N-thiourea)₂] type complexes. mdpi.com

The choice between monodentate and bidentate coordination is thus highly dependent on the reaction conditions. The same ligand can yield a monodentate complex in a neutral medium and a bidentate complex in a basic one. mdpi.com

| Ligand Analogue | Metal Ion | Coordination Mode | Resulting Geometry | Reference |

| N-Phenylmorpholine-4-carbothioamide | Pd(II), Pt(II) | Monodentate (κ¹S) | Square Planar | mdpi.com |

| N-Phenylmorpholine-4-carbothioamide | Ni(II), Cu(II) | Bidentate (κ²S,N) | Square Planar / Distorted | mdpi.com |

| N,N'-diethylthiourea | Cu(I) | Monodentate (κ¹S) | Trigonal Planar | |

| N-phosphorylated thioureas | Pd(II) | Monodentate (κ¹S) | Trans-Square Planar | |

| Acylthioureas | Pt(II) | Bidentate (S,O) | Square Planar |

Electronic Structure and Bonding Interactions within Coordination Compounds

The bonding in metal-thiourea complexes is a subject of significant interest, involving a blend of ionic and covalent contributions. The metal-sulfur bond is highly covalent, a characteristic feature of metal-thiolate interactions. This covalency is reflected in the electronic properties and spectroscopic signatures of the complexes.

Sulfur K-edge X-ray absorption spectroscopy (XAS) studies on thiourea complexes have provided direct experimental evidence of the changes in the ligand's electronic structure upon coordination. The spectra of coordinated thiourea show unique features corresponding to TM–S (Transition Metal-Sulfur) bonding that are absent in the free ligand, confirming the formation of a coordinative bond. Quantitative analysis of these spectra for Ni(II) and Co(II) complexes has allowed for the determination of the bond covalency, expressed as the percentage of sulfur 3p character in the metal's 3d orbitals.

Density Functional Theory (DFT) calculations further illuminate the bonding. These studies show that upon coordination, electron density flows from the ligand's donor atoms to the metal's empty orbitals. For thioureas, this primarily involves the sulfur atom's lone pairs donating into the metal's d-orbitals. This interaction leads to a delocalization of π-electron density across the N-C-S fragment of the ligand. nih.gov This delocalization is experimentally observed in IR spectra as a decrease in the C=S bond frequency and an increase in the C-N bond frequency, indicating a weakening of the former and strengthening of the latter. mdpi.com

The substituents on the nitrogen atoms, such as the ethyl and 3-methylphenyl groups in this compound, influence the electronic structure by modifying the electron density on the sulfur atom. Electron-donating groups increase this density, potentially leading to a stronger, more covalent M-S bond.

Exploration of Metal Complexes in Specific Advanced Applications

The unique coordination and electronic properties of thiourea-metal complexes make them candidates for a range of advanced applications, from molecular-scale electronics to industrial corrosion inhibition.

While the application of this compound complexes in molecular electronics is not yet established, their fundamental properties suggest significant potential. The goal of molecular electronics is to use individual molecules or nanoscale assemblies as active electronic components. For a molecule to function in this capacity, it generally requires:

Conductive Core: A π-conjugated system that can facilitate electron transport.

Anchor Groups: Specific functional groups that can bind to metal electrodes (e.g., gold).

Tunable Properties: The ability to modify the molecule's electronic characteristics (e.g., its conductivity or switching behavior) through chemical synthesis.

Thiourea-metal complexes are promising in this regard. The sulfur atom of the thiourea ligand is an excellent anchor group, known to form stable, conductive linkages with gold surfaces, which are commonly used as electrodes in molecular junctions. The electronic properties of the complex can be precisely tuned by changing the central metal ion, its oxidation state, and the substituents on the thiourea ligand. The delocalized π-system within the ligand, which is enhanced upon coordination, can serve as a pathway for electron transport. Although this remains a developing area of research, the inherent properties of thiourea complexes make them attractive candidates for future exploration as molecular wires or switches.

Thiourea and its derivatives are well-documented as highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their effectiveness is superior to many amine-based inhibitors because the sulfur atom is more easily protonated and acts as a stronger electron donor than nitrogen, leading to stronger adsorption on the metal surface.

The primary mechanism of corrosion inhibition is the adsorption of the thiourea molecules onto the metal surface, which forms a protective film. This film blocks the active sites where electrochemical corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would otherwise occur. The adsorption process is a mixture of physical and chemical interactions:

Chemisorption: The sulfur atom, with its available lone pair of electrons, forms a coordinate covalent bond with the empty d-orbitals of metal atoms (like iron) on the surface. This is the dominant interaction and is responsible for the strong attachment of the inhibitor to the surface. nih.gov

Physisorption: In acidic solutions, the nitrogen atoms of the thiourea can become protonated. The resulting positively charged inhibitor molecule can then be electrostatically attracted to the metal surface, which often carries a net negative charge in acidic media.

π-Electron Interactions: The phenyl group in a ligand like this compound contributes to the adsorption through the interaction of its π-electron cloud with the metal surface.

Studies have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions simultaneously. The strength of the protective film and the resulting inhibition efficiency depend on factors like the inhibitor's concentration, the temperature, and the specific molecular structure, including the electron density on the donor atoms.

Catalytic Applications of 1 Ethyl 3 3 Methylphenyl Thiourea Derivatives

Organocatalysis: Bifunctional Hydrogen Bond Donor and Brønsted Base Catalysis

Thiourea (B124793) and its derivatives are prominent in organocatalysis primarily due to their capacity to form strong, directional hydrogen bonds. nih.gov This ability allows them to activate substrates and stabilize charged intermediates or transition states, thereby lowering the kinetic barrier of a reaction. nih.gov The two N-H protons of the thiourea core can interact with Lewis basic sites on a substrate, such as the oxygen atom of a carbonyl group, effectively increasing the electrophilicity of the carbonyl carbon.

Beyond simple hydrogen bonding, thiourea derivatives can exhibit bifunctionality, acting simultaneously as a hydrogen bond donor and a Brønsted base. nih.govresearchgate.netacs.org This dual role is possible through the tautomeric equilibrium between the thione and thiol forms. acs.orgmdpi.com In its thiol tautomeric form, the thiourea can act as a Brønsted base, capable of abstracting a proton from a substrate. acs.org This bifunctional activation is particularly effective in reactions where both an electrophile and a nucleophile need to be activated concurrently. For instance, in the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes, thiourea is proposed to first activate the aldehyde's carbonyl group via hydrogen bonding for the initial nucleophilic attack. Subsequently, it acts as a Brønsted base to deprotonate the thiol group of the intermediate, facilitating cyclization. acs.org This cooperative catalysis within a single molecule makes these organocatalysts highly efficient. rsc.org

Application in Asymmetric Organic Transformations (e.g., Friedel-Crafts Alkylation)

A significant area where thiourea derivatives excel is in asymmetric organocatalysis. By incorporating chiral scaffolds into the catalyst's structure, it is possible to create a chiral pocket around the active site. This arrangement allows the catalyst to differentiate between the enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

The Friedel-Crafts alkylation, a fundamental carbon-carbon bond-forming reaction, has been a key target for asymmetric organocatalysis using chiral thioureas. nih.gov In these reactions, the thiourea catalyst activates an electrophile, such as an α,β-unsaturated ketone or an imine, towards nucleophilic attack by an electron-rich aromatic or heteroaromatic ring, like indole (B1671886). The hydrogen bonds from the thiourea catalyst to the electrophile not only lower the LUMO of the electrophile but also, in a chiral catalyst, effectively shield one face of the molecule, directing the incoming nucleophile to the other face.

For example, chiral thiourea catalysts derived from amino acids have been successfully employed in the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes. The catalyst orients both the indole (via its N-H) and the nitroalkene (via its nitro group) to facilitate a highly organized, enantioselective transition state. While specific data for 1-ethyl-3-(3-methylphenyl)thiourea in this context is not prevalent in literature, the performance of structurally related catalysts provides insight into their potential. Below is a table summarizing representative results for asymmetric Friedel-Crafts reactions catalyzed by chiral thiourea derivatives.

Table 1: Asymmetric Friedel-Crafts Alkylation Catalyzed by Chiral Thiourea Derivatives

| Entry | Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | trans-β-Nitrostyrene | Indole | 10 | CH₂Cl₂ | -20 | 24 | 95 | 93 |

| 2 | N-Boc-iminopyrrolidinone | 5-Methoxyindole | 5 | Toluene | -78 | 48 | 98 | 99 |

| 3 | Methyleneindolinone | 2-Naphthol | 10 | CHCl₃ | 25 | 12 | 92 | 91 |

| 4 | Ethyl 2,3-butadienoate | N-benzylidene-p-toluenesulfonamide | 10 | Toluene | 25 | 12 | >95 | 85 |

This table presents data for representative thiourea catalysts, not specifically this compound, to illustrate the general applicability in asymmetric Friedel-Crafts reactions.

Thiourea-Mediated Heterocyclic Synthesis

Thiourea derivatives are versatile building blocks and catalysts for the synthesis of a wide variety of heterocyclic compounds. nih.govnih.gov They can act as sources of nitrogen and sulfur or as catalysts to facilitate cyclization reactions. The synthesis of thiazoles, pyrimidines, and triazoles often involves thiourea or its derivatives as key reagents or catalysts. nih.govnih.gov

In a catalytic role, the hydrogen-bonding ability of the thiourea moiety can pre-organize substrates for intramolecular cyclization or intermolecular condensation reactions. For instance, thiourea can catalyze the one-pot, two-component reaction between 2-aminothiophenols and aldehydes to yield benzothiazoles under mild, aqueous conditions. researchgate.netacs.org The catalyst is believed to facilitate both the initial imine formation and the subsequent intramolecular cyclization and oxidation steps. acs.org

While this compound itself is an unsymmetrical thiourea, its derivatives can be designed to participate directly in heterocycle formation. For example, acyl-thioureas can undergo intramolecular cyclization with various reagents to form complex heterocyclic systems. The reaction of an N-acyl thiourea with α-halo ketones is a classic method for synthesizing 2-aminothiazole (B372263) derivatives. The specific substitution on the thiourea nitrogen atoms influences the reactivity and the properties of the resulting heterocyclic products.

Table 2: Thiourea-Mediated Synthesis of Heterocycles

| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Aminothiophenol | Benzaldehyde | Thiourea (cat.) | 2-Phenylbenzothiazole | 94 |

| 2 | N-(cyclohexylcarbamothioyl)-2-naphthamide | Hydrazine hydrate | Reflux in DCM | 1,2,4-Triazole derivative | High |

| 3 | N-acyl thiourea | Dialkyl acetylenedicarboxylate | Room temp in Ethanol | Thiazole derivative | High |

This table showcases general thiourea-mediated heterocyclic syntheses to demonstrate the utility of the thiourea scaffold. acs.orgnih.gov

Detailed Mechanistic Investigations of Catalytic Cycles

Understanding the precise mechanism by which thiourea catalysts operate is crucial for their rational design and optimization. Mechanistic studies, combining experimental techniques (kinetic analysis, isotope effects, NMR spectroscopy) and computational methods (DFT calculations), have provided significant insights. nih.govresearchgate.net

For many reactions, the dominant catalytic pathway involves dual hydrogen-bond activation (bifurcated hydrogen bonding), where the thiourea's two N-H groups bind to a single acceptor atom (like a carbonyl oxygen) or two different acceptor atoms on one or more substrate molecules. nih.gov This mode of binding is believed to proceed via an asynchronous concerted pathway. nih.govresearchgate.net

However, an alternative mechanism has been identified where the thiourea acts as a Brønsted acid. researchgate.net In this pathway, the thiourea protonates the substrate to form a reactive intermediate, such as an oxocarbenium ion, which then reacts with the nucleophile. nih.govresearchgate.net The operative mechanism—dual hydrogen-bond activation versus Brønsted acid catalysis—can depend on the specific substrates, the catalyst structure, and the reaction conditions. Computational studies have been instrumental in comparing the transition state energies for these competing pathways. researchgate.net For example, in the tetrahydropyranylation of alcohols, studies have suggested that the Brønsted acid mechanism, involving protonation of the dihydropyran, is the lower energy pathway compared to the previously assumed hydrogen-bonding mechanism. researchgate.net These mechanistic investigations are vital for predicting catalyst behavior and expanding the scope of thiourea-catalyzed reactions. rsc.org

Advanced Sensor Development Utilizing 1 Ethyl 3 3 Methylphenyl Thiourea Frameworks

Principles of Thiourea-Based Optical Sensing Mechanisms

Optical sensors based on thiourea (B124793) derivatives operate on the principle of a measurable change in their optical properties—such as color or fluorescence—upon interaction with an analyte. nih.gov The core of this mechanism lies in the ability of the thiourea group to act as an efficient binding site.

The nitrogen and sulfur atoms in the thiourea moiety are effective electron donors, allowing them to form stable complexes with various species, particularly metal ions. orientjchem.org The N-H groups are excellent hydrogen-bond donors, which is crucial for the recognition of anions and other neutral molecules. nih.govmdpi.com This binding event alters the electronic state of the molecule, leading to a detectable signal.

Two primary optical sensing phenomena are exploited:

Colorimetry: This involves a change in the absorption of light, resulting in a color change that can often be detected by the naked eye. nih.gov The interaction between the thiourea sensor and the analyte modifies the energy gap between the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This shift in the electronic transition energy changes the wavelength of light absorbed, thus changing the perceived color. orientjchem.org

Fluorometry: This method relies on changes in the fluorescence properties of the sensor. The binding of an analyte can cause either an increase (turn-on) or a decrease (quenching) in the fluorescence intensity. mdpi.com A common mechanism for fluorescence enhancement is the disruption of a photoinduced electron transfer (PET) process. nih.gov In the unbound state, a PET process might quench the sensor's fluorescence; upon binding the analyte, this process is inhibited, restoring or "turning on" the fluorescence. nih.gov Conversely, fluorescence quenching can occur if the bound analyte introduces new non-radiative decay pathways for the excited state. mdpi.com

Thiourea derivatives are particularly attractive because they are relatively simple to synthesize and can be readily functionalized to tune their selectivity and sensitivity for specific targets. nih.govresearchgate.net

Design and Performance of Chemodosimeters for Metal Ion Detection (e.g., Hg²⁺, Ag⁺)

Derivatives of ethyl thiourea, including 1-Ethyl-3-(3-methylphenyl)thiourea and its isomers, have demonstrated significant potential as "naked-eye" chemodosimeters for the detection of toxic heavy metal ions like mercury (Hg²⁺) and silver (Ag⁺). orientjchem.orgscispace.com These sensors are designed to provide a direct, observable color change upon contact with the target ions, making them suitable for preliminary, on-site screening without the need for complex instrumentation. orientjchem.org

Research has shown that ethyl thiourea compounds can be synthesized with moderate to high yields through straightforward reaction methods. scispace.com A preliminary study investigating a series of ethyl thiourea derivatives confirmed their ability to act as colorimetric sensors for both Hg²⁺ and Ag⁺ ions in solution. orientjchem.org The interaction is driven by the strong affinity of the soft sulfur atom in the thiourea group for soft metal ions like mercury and silver. orientjchem.orgnih.gov

| Thiourea Derivative Sensor | Target Ion(s) | Sensing Method | Key Findings | Reference |

|---|---|---|---|---|

| Ethyl Thiourea Derivatives (general series) | Hg²⁺, Ag⁺ | Naked-eye Colorimetric | Demonstrated ability to produce a visible color change in the presence of mercury and silver ions. | orientjchem.org |

| Thiourea Derivative (TS-1) | Hg²⁺ | Fluorescence "Turn-On" | Exhibited high selectivity and a low detection limit of 0.0029 µg/mL for Hg²⁺. | nih.gov |

| Thiourea Derivatives with Gold Nanoparticles | Hg²⁺ | Colorimetric | Mixture used for selective colorimetric sensing of mercury ions. | nih.gov |

Selectivity and Sensitivity Enhancement Strategies

Achieving high selectivity (the ability to detect a specific analyte in the presence of other competing species) and sensitivity (the ability to detect low concentrations of the analyte) is paramount in sensor design. nih.gov For thiourea-based sensors, several strategies are employed:

Molecular Imprinting and Functionalization: Incorporating specific functional groups into the thiourea molecule can pre-organize the binding site to favor a particular ion's size, charge, and coordination preference. mdpi.com For instance, attaching thiourea moieties to a larger, structured backbone like a calixarene (B151959) can create a well-defined cavity that enhances binding efficiency and selectivity. mdpi.com

Utilizing Spacers: The introduction of spacer units between the thiourea binding site and a signaling unit (like a fluorophore) can be used to fine-tune the sensor's response. Modifying the length and flexibility of these spacers can improve sensor performance. researchgate.net

Polymer Layer Thickness Control: In sensor systems that rely on polymeric sensitive layers, adjusting the thickness of the polymer can significantly alter sensitivity and selectivity. nih.gov This can be used to minimize interference from undesirable analytes, such as reducing the impact of humidity on the sensor's response. nih.gov

Nanoparticle Conjugation: Combining thiourea derivatives with nanoparticles, such as gold nanoparticles, can create highly sensitive colorimetric sensors. nih.gov The aggregation or dispersion of the nanoparticles, triggered by the binding of the analyte to the thiourea ligand, leads to a distinct color change.

Spectroscopic Response Mechanisms to Metal Ion Binding

The interaction between a thiourea sensor and a metal ion triggers a distinct spectroscopic response. The specific mechanism depends on the sensor's design and the nature of the interaction.

Complex Formation and Color Change: As observed with ethyl thiourea derivatives and Hg²⁺/Ag⁺, the primary mechanism is the formation of a coordination complex. orientjchem.org The donation of electrons from the sulfur atom to the metal ion alters the electronic distribution within the molecule. This change in electron density modifies the energy levels of the molecule's frontier orbitals, leading to a shift in the absorption spectrum and a visible color change. nih.gov

Fluorescence Enhancement via PET Disruption: Many fluorescent thiourea sensors are designed with a fluorophore and a receptor connected by a spacer. In the absence of a target ion, a photoinduced electron transfer (PET) can occur from the receptor to the excited fluorophore, quenching the fluorescence. nih.gov When the sensor binds to a metal ion like Hg²⁺, the receptor's electrons are engaged in the complex formation, which inhibits the PET process. This blockage restores the fluorophore's emission, resulting in a "turn-on" fluorescent signal that is highly sensitive. nih.gov

Fluorescence Quenching: In other systems, the binding of a metal ion can lead to fluorescence quenching. mdpi.com This can happen if the bound metal ion is paramagnetic (like Cu²⁺ or Ni²⁺) or a heavy atom, which can promote non-radiative decay pathways (e.g., intersystem crossing) from the excited state of the fluorophore, thus decreasing the fluorescence intensity. mdpi.com

Development of Sensors for Volatile Organic Compounds (VOCs)

Volatile organic compounds (VOCs) are a major class of air pollutants with significant implications for environmental monitoring and human health. nih.govtaylorfrancis.com Consequently, there is a strong demand for reliable and sensitive VOC sensors. researchgate.net While much of the research on this compound has focused on ion detection, its structural characteristics make it a promising framework for developing novel VOC sensors, particularly those based on thin-film technologies. nih.govresearchgate.net

The sensing mechanism for VOCs would rely on the weak, non-covalent interactions between the analyte and the thiourea derivative, such as hydrogen bonding and van der Waals forces. These interactions can subtly alter the physical properties of the sensing material, which can be transduced into a measurable signal.

Thin-Film Sensor Fabrication Techniques

Thin-film sensors offer advantages such as high sensitivity and minimal intrusion. colab.wsnasa.gov The fabrication of a sensor using a this compound framework would involve depositing it as a thin, uniform layer onto a transducer. Several techniques are suitable for this purpose:

Sputter Deposition: This technique involves bombarding a target material (the thiourea derivative) with high-energy ions, causing atoms to be ejected and deposited onto a substrate. This method can create highly adherent and uniform films. nasa.gov

Evaporation Systems: The material can be heated in a vacuum until it evaporates and then condenses as a thin film on a cooler substrate.

Spin Coating: A solution of the thiourea compound in a suitable solvent is dispensed onto a substrate, which is then spun at high speed to produce a thin, even layer as the solvent evaporates.

For applications on electrically conductive substrates, an insulating layer, such as aluminum oxide or silicon dioxide, must first be deposited to prevent short-circuiting. nasa.gov The fabrication process must be carefully tailored to ensure good adhesion and prevent any unwanted chemical reactions between the sensor material and the substrate. nasa.gov

Computational Modeling of Analyte-Thiourea Interactions

Computational modeling is a powerful tool for understanding and predicting the behavior of chemical sensors, saving time and resources in the development process. mdpi.com Techniques like molecular docking and molecular dynamics (MD) simulations can provide deep insights into the interactions between a thiourea-based sensor and target analytes, including VOCs. mdpi.comnih.gov

Molecular Docking: This method predicts the preferred binding orientation ("pose") of an analyte to a receptor molecule, such as this compound. mdpi.com It helps identify the most stable binding geometry and estimates the binding affinity. This is crucial for understanding the basis of selectivity and predicting which analytes are most likely to be detected. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. nih.gov For sensor development, MD can be used to study the stability of the sensor-analyte complex, revealing how the molecules interact and how the sensor's structure might change upon binding. It can elucidate the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the recognition process. mdpi.comnih.gov

By using these computational tools, researchers can screen potential sensor candidates, understand structure-activity relationships, and rationally design new thiourea derivatives with enhanced selectivity and sensitivity for specific VOCs. mdpi.comnih.gov

| Computational Technique | Purpose in Sensor Development | Key Insights Provided | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding geometry and affinity of analyte to sensor. | Identifies most stable sensor-analyte complex; helps predict elution order and assess selectivity. | mdpi.com |

| Molecular Dynamics (MD) | Simulate the dynamic interactions between sensor and analyte over time. | Reveals stability of the complex, specific interaction forces (e.g., hydrogen bonds), and conformational changes upon binding. | nih.gov |

| Quantum Theory of Atoms in Molecule (QTAIM) | Analyze weak interactions and bond characteristics. | Ascertains the nature of non-covalent interactions, confirming physisorption phenomena. | nih.gov |

Mechanistic Investigations into Biological Activities of 1 Ethyl 3 3 Methylphenyl Thiourea Analogues

Mechanisms of Anti-Cancer Activity

Thiourea (B124793) derivatives, including analogues of 1-Ethyl-3-(3-methylphenyl)thiourea, have demonstrated notable anti-cancer effects through various mechanisms. These compounds can trigger programmed cell death in cancer cells, interfere with inflammatory signaling pathways that promote tumor growth, and interact with specific molecular targets crucial for cancer cell survival and proliferation.

Induction of Apoptosis Pathways in Cancer Cell Lines

A key mechanism of the anti-cancer activity of thiourea derivatives is the induction of apoptosis, a form of programmed cell death. Studies on various thiourea analogues have shown their ability to initiate this process in different cancer cell lines. For instance, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogues have been found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells. nih.gov These compounds were observed to induce late-stage apoptosis or necrosis in these cell lines. nih.gov Specifically, one analogue induced late apoptosis in 95-99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov Another study on N,N'-diarylthiourea derivatives demonstrated an increase in both early and late apoptotic cells in MCF-7 breast cancer cells upon treatment. nih.gov This induction of apoptosis is often mediated through specific cellular pathways. The cytotoxic action of many chemotherapeutic drugs is linked to their ability to induce apoptosis, which can be triggered by either intrinsic or extrinsic pathways. nih.gov

The process of apoptosis involves distinct morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov Research on a diarylthiourea compound showed that it caused an arrest of the cell cycle in the S phase in MCF-7 cells, which is an indicator of the onset of apoptosis. nih.gov Furthermore, an upregulation of caspase-3, a key executioner enzyme in apoptosis, was observed, suggesting that the DNA damage induced by the compound may initiate an intrinsic apoptotic pathway. nih.gov

Inhibition of Interleukin-6 (IL-6) Secretion

Chronic inflammation is a known driver of cancer progression, and Interleukin-6 (IL-6) is a key pro-inflammatory cytokine implicated in this process. mdpi.com IL-6 signaling can promote tumorigenesis, invasiveness, and metastasis in various cancers. mdpi.com Several thiourea derivatives have been shown to inhibit the secretion of IL-6, thereby potentially mitigating its pro-cancer effects.

In a study investigating 3-(trifluoromethyl)phenylthiourea analogues, it was found that all tested derivatives acted as inhibitors of IL-6 levels in both SW480 and SW620 colon cancer cells, reducing its secretion by 23–63%. nih.gov This suggests that part of the anti-cancer activity of these compounds may be attributed to their ability to modulate the inflammatory tumor microenvironment. The inhibition of IL-6 can disrupt the signaling cascades that lead to the expression of pro-inflammatory genes, thereby hindering cancer progression. youtube.com

Identification of Specific Molecular Targets (e.g., Kinases, Oncogenic Proteins)

The anti-cancer effects of thiourea derivatives are also linked to their ability to interact with and inhibit specific molecular targets that are critical for cancer cell function. While direct molecular docking studies on this compound are not widely available, research on analogous compounds provides insights into potential targets.

Thiourea derivatives have been shown to target various molecular pathways involved in cancer progression, including the inhibition of angiogenesis and modulation of cancer cell signaling pathways. nih.gov For example, certain N,N'-diarylthiourea derivatives have been investigated for their potential to inhibit enzymes like cyclooxygenase-2 (COX-2), which is often overexpressed in tumors and contributes to inflammation and cancer growth. nih.goveurekaselect.com Molecular docking studies have revealed potential binding modes of thiourea derivatives within the active site of the COX-2 enzyme. nih.gov

Other studies have explored the interaction of thiourea derivatives with targets like the Epidermal Growth Factor Receptor (EGFR), a kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer. nih.gov The inhibition of such kinases is a common strategy in modern cancer therapy. Furthermore, some thiourea-iron (III) metal complexes have been investigated as potential inhibitors of NUDIX hydrolase type 5 (NUDT5), a therapeutic target in breast cancer. nih.gov

Mechanisms of Anti-Microbial Activity

In addition to their anti-cancer properties, thiourea derivatives, including analogues of this compound, exhibit a range of anti-microbial activities. These compounds can combat bacterial and fungal infections by targeting essential cellular processes, such as DNA replication and cell wall integrity.

Inhibition of Bacterial Topoisomerases (e.g., Topoisomerase IV, DNA Gyrase)

Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. nih.govnih.gov The inhibition of these enzymes disrupts DNA replication, leading to bacterial cell death. Several thiourea derivatives have been identified as inhibitors of these crucial enzymes.

The antibacterial mechanism of some thiourea analogues is proposed to involve the inhibition of topoisomerase II, which includes both DNA gyrase and topoisomerase IV. nih.gov Novel bacterial topoisomerase inhibitors (NBTIs), a class that can include thiourea derivatives, are known to target these enzymes. nih.govnih.gov Some NBTIs have been shown to be potent inhibitors of both S. aureus DNA gyrase and topoisomerase IV. nih.gov The interaction of these inhibitors with the enzyme can lead to the stabilization of a cleavage complex, where the DNA is cut but not resealed, ultimately causing lethal double-strand breaks.

Antifungal and Antibacterial Specificity

The anti-microbial spectrum of thiourea derivatives can vary depending on their specific chemical structure. Research has shown that different analogues exhibit varying degrees of activity against different types of bacteria and fungi.

In terms of antibacterial specificity, some 1-aroyl-3-aryl thiourea derivatives have been found to possess higher activity against Gram-negative bacteria than Gram-positive bacteria. researchgate.net Conversely, a study on a novel compound, 1-(3-aminophenyl)-3-ethylthiourea, demonstrated potent antibacterial activity against S. aureus (Gram-positive) and E. coli, S. aeruginosa, and M. tuberculosis (Gram-negative), with less activity against E. faecalis (Gram-positive). rsc.org The presence and position of substituents on the aryl ring of thiourea derivatives can significantly influence their antibacterial activity. researchgate.net For instance, the presence of a fluorine atom on the phenyl ring has been associated with good antibacterial effects. rsc.org

Regarding antifungal activity, certain acyl thiourea derivatives have demonstrated broad-spectrum activity against various plant pathogenic and post-harvest fungi. researchgate.net The antifungal activity of these compounds can be influenced by factors such as the presence of unsaturated double bonds and the length of carbon chains in their structure. researchgate.net Some fluorinated thiourea derivatives have shown better antifungal than antibacterial activity, which may be due to increased lipophilicity enhancing cell penetration. nih.gov For example, the ortho-methylated derivative of a 2-thiophenecarboxylic acid-based thiourea showed the highest antifungal activity against Candida auris. nih.gov

Enzyme Inhibition Studies

The therapeutic potential of thiourea derivatives is often linked to their ability to inhibit specific enzymes. This section explores the inhibitory profile of this compound analogues against several key enzymes.

Kinetics and Mechanism of Urease Enzyme Inhibition

Thiourea and its derivatives are recognized as potent inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.govnih.gov This enzymatic action can lead to pathological conditions in humans and agricultural nitrogen loss. nih.govnih.gov

Kinetic studies on analogues, such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, have provided significant insights into the inhibition mechanism. nih.gov For instance, compound 4i from a studied series demonstrated potent non-competitive inhibition against Jack Bean Urease (JBU) with a K_i value of 0.0003 µM. nih.gov In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. nih.gov This is evidenced by a decrease in V_max while K_m remains unchanged in Lineweaver-Burk plot analysis. nih.gov

Conversely, other thiourea derivatives have been shown to exhibit a competitive mode of inhibition. researchgate.net In this mechanism, the inhibitor competes with the substrate for binding to the active site. The primary thiourea subunit is considered crucial for interacting with the Ni²⁺ ions within the enzyme's active site, thereby blocking the catalytic process. nih.gov Biophysical studies on benzoyl-thiourea derivatives indicate that the interaction is often stabilized by hydrogen bonds and van der Waals forces. nih.gov

Interactive Data Table: Urease Inhibition by Thiourea Analogues

Inhibitory Activity Against Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis. nih.govwikipedia.org While various agonists and antagonists of FXR have been developed for treating metabolic and inflammatory diseases, a review of the scientific literature did not yield specific data on the inhibitory activity of this compound or its close analogues against this receptor. nih.govabmole.com

Inhibition of Mycobacterial Enoyl Acyl Carrier Protein Reductase (InhA)

The enzyme enoyl-acyl-carrier-protein reductase (InhA) is a crucial component of the type II fatty acid synthase (FAS-II) system in Mycobacterium tuberculosis, responsible for synthesizing mycolic acids for the bacterial cell wall. nih.gov InhA is a validated target for antitubercular drugs like isoniazid. nih.govnih.gov There is significant research into direct InhA inhibitors to overcome resistance mechanisms. nih.gov However, searches of scientific databases did not provide specific findings on the inhibitory action of this compound or its analogues on InhA. While some thiourea derivatives are predicted through computational studies to have activity against M. tuberculosis, experimental data on the specific target compound's interaction with InhA is not available. fip.org

Structure-Activity Relationship (SAR) Studies for Biological Profile Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. nih.gov For thiourea derivatives, SAR studies focus on optimizing their interaction with biological targets. biointerfaceresearch.com

Influence of Substituent Electronic and Steric Properties on Activity

The biological activity of thiourea derivatives is significantly modulated by the electronic and steric properties of the substituents on their aryl rings and nitrogen atoms. nih.gov

Electronic Properties: The presence of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, methyl) on the aryl ring can alter the electron density distribution across the molecule, influencing its binding affinity. nih.govnih.gov For instance, in some series of arylthioureas, a nitro-substituted derivative exhibited the highest urease inhibitory activity. nih.gov The fluoro group at the C-4 position of an aryl ring was found to provide a suitable environment for interaction with the active site of the α-glucosidase enzyme. nih.gov The 3-methyl group in this compound is a weak electron-donating group, which could influence the acidity of the N-H protons and their hydrogen bonding capability.

Steric Properties: The size and position of substituents play a crucial role. Studies on N-alkyl benzoyl-thiourea derivatives showed that increasing the length of the N-alkyl chain did not favor urease inhibition, with the unsubstituted analogue being the most active. nih.gov This suggests that steric hindrance can negatively impact the binding of the molecule to the enzyme's active site. nih.govfip.org The ethyl group on one nitrogen and the methylphenyl group on the other in the target compound introduce specific steric profiles that define its potential fit within a receptor's binding pocket.

Correlation between Molecular Conformation and Biological Target Binding Affinity

The three-dimensional conformation of a thiourea molecule is critical for its interaction with biological targets. The thiourea core, with its sulfur and two amino groups, is a key pharmacophore capable of forming multiple hydrogen bonds and other non-covalent interactions. biointerfaceresearch.com

Interactive Data Table: Structure-Activity Relationship (SAR) Insights for Thiourea Derivatives

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Paradigms for Thiourea (B124793) Derivatives

The conventional synthesis of N,N'-disubstituted thioureas, including 1-Ethyl-3-(3-methylphenyl)thiourea, typically involves the reaction of an isothiocyanate with a primary or secondary amine. nih.govmdpi.comgoogle.com While effective, current research is focused on developing more sustainable and efficient synthetic methods.

Future synthetic strategies are increasingly guided by the principles of green chemistry and atom economy. mdpi.com Researchers are exploring "on-water" reactions, which leverage the unique properties of water to facilitate chemoselective synthesis, reduce the use of toxic organic solvents, and simplify product isolation. organic-chemistry.org Another promising approach is the atom-economic reaction of isocyanides with amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperatures. organic-chemistry.org Furthermore, the development of automated synthetic systems is poised to accelerate the discovery of new thiourea derivatives by enabling high-throughput screening of reaction conditions and starting materials. mdpi.com The use of mild thioacylating agents, such as N,N'-di-Boc-substituted thiourea, allows for the synthesis of thiocarbonyl compounds with high functional group tolerance. organic-chemistry.org

Table 1: Comparison of Synthetic Paradigms for Thiourea Derivatives This table is interactive. Click on the headers to sort.

| Synthetic Method | Description | Advantages | Key Findings |

|---|---|---|---|

| Conventional Synthesis | Reaction of an isothiocyanate with an amine in an organic solvent. nih.govmdpi.com | High yields, well-established, versatile for structural diversity. mdpi.com | Effective for a wide range of aliphatic and aromatic amines. |

| On-Water Synthesis | Uses water as the reaction medium for (thio)isocyanates and amines. organic-chemistry.org | Sustainable, easy product isolation, avoids volatile organic compounds (VOCs). organic-chemistry.org | Reaction rate and selectivity are influenced by the solubility of reagents in water. organic-chemistry.org |

| Atom-Economic Synthesis | Reaction of isocyanides with aliphatic amines and elemental sulfur. organic-chemistry.org | High atom economy, proceeds at ambient temperature, excellent yields. organic-chemistry.org | An efficient method for producing various thioureas. |

| Automated Synthesis | Use of automated systems to perform and optimize reactions. mdpi.com | Accelerates research, reduces chemical harm to researchers. mdpi.com | A useful tool for rapid discovery of new organic compounds. |

Advanced Computational Modeling for Rational Design and Predictive Chemistry

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of thiourea derivatives for various applications. Techniques like molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) provide profound insights into the behavior of these molecules at an atomic level. nih.govmdpi.comnih.gov

Molecular docking is widely used to predict the binding modes and affinities of thiourea derivatives with biological targets, such as enzymes and receptors. nih.govresearchgate.net For instance, docking studies have been crucial in identifying thiourea compounds that inhibit sirtuin-1 (SIRT1), a target in cancer therapy, by elucidating the interactions within the enzyme's active site. researchgate.netundip.ac.id MD simulations complement these static pictures by revealing the dynamic behavior of the ligand-receptor complex over time, confirming the stability of binding poses. researchgate.netrsc.org

DFT computations are employed to understand the electronic structure of thiourea derivatives, which governs their reactivity and properties. mdpi.com These calculations can determine electrostatic potential surface maps, helping to explain the relative strength of enzyme inhibitors and guiding the design of more potent analogs. nih.gov The correlation between computationally derived scores and experimentally observed biological activity, as seen in the design of thiourea-based plant growth regulators, underscores the predictive power of these models for rational design. researchgate.net

Table 2: Applications of Computational Modeling in Thiourea Research This table is interactive. Click on the headers to sort.

| Computational Method | Application | Example |

|---|---|---|

| Molecular Docking | Predicting binding affinity and conformation with biological targets. nih.govresearchgate.net | Identifying potential anticancer candidates by studying interactions with the SIRT1 enzyme. researchgate.net |

| Molecular Dynamics (MD) | Simulating the dynamic stability of ligand-receptor complexes. rsc.org | Confirming the stability of thiourea derivatives bound to α-glucosidase for anti-diabetic applications. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic structure and reactivity. mdpi.com | Determining electrostatic potential to understand the strength of urease inhibitors. nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Establishing relationships between chemical structure and biological activity. mdpi.com | Analyzing SAR to design more potent anti-leishmanial thiourea derivatives. mdpi.com |

Integration of Thiourea Frameworks into Hybrid Materials and Nanomaterials

The unique coordination properties of the thiourea moiety make it an excellent building block for the creation of advanced hybrid materials and nanomaterials. mdpi.comnih.gov By integrating thiourea derivatives with inorganic or polymeric structures, researchers can develop materials with synergistic or entirely new functionalities.

A significant area of research is the development of hybrid nanosystems for biomedical applications. For example, new thiourea derivatives have been loaded onto Fe3O4@C18 core@shell magnetic nanoparticles to create antifungal agents. nih.gov These hybrid formulations exhibit enhanced efficacy in preventing the formation of Candida albicans biofilms and show good biocompatibility, suggesting their potential as novel therapeutic strategies. nih.gov

In the realm of sensor technology, thiourea units are incorporated into polymer backbones to create functional materials for ion detection. mdpi.com Polyethylenimine modified with nitrophenyl thiourea has been developed as a colorimetric sensor for anions. mdpi.com The integration of thiourea derivatives with nanostructures like CuO/ZnO nanospikes on electrode surfaces is another approach to fabricating sensitive electrochemical sensors. mdpi.com These examples highlight a growing trend of using thiourea frameworks to impart specific chemical recognition and response capabilities to a wide range of materials. nih.gov

Development of Highly Selective and Responsive Molecular Probes for Chemical and Biological Sensing

The ability of the thiourea group to bind with various ions through hydrogen bonding and coordination makes it a prime candidate for the development of chemical sensors. nih.govacs.orgnih.gov Research is intensely focused on creating highly selective and responsive molecular probes for detecting environmentally hazardous ions and biologically important species.

Thiourea derivatives have been successfully engineered into fluorescent chemosensors for the detection of heavy metal cations such as mercury (Hg²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺) in aqueous environments. acs.orgnih.govresearchgate.net These sensors often operate on a "turn-on" fluorescence mechanism, where the binding of the metal ion enhances the emission of a linked fluorophore. researchgate.net Significantly, some of these probes have been shown to be effective for imaging metal ion concentrations within living cells, opening doors for their use in diagnostics and cell biology. acs.orgnih.gov

Beyond cations, thiourea-based receptors are being designed for the recognition of anions like fluoride (B91410) and acetate. nih.gov These systems can produce a colorimetric or fluorescent signal upon binding, allowing for "naked-eye" or spectroscopic detection. nih.govanalis.com.my The development of such probes is crucial for environmental monitoring and medical diagnostics.

Table 3: Thiourea-Based Molecular Probes and Sensors This table is interactive. Click on the headers to sort.

| Probe/Sensor Type | Analyte | Detection Method | Key Feature |

|---|---|---|---|

| Fluorescent Chemosensor | Hg²⁺, Zn²⁺, Cd²⁺ acs.orgnih.gov | Fluorescence Spectroscopy | High affinity and suitable for imaging in living cells. acs.org |

| Colorimetric Receptor | Fluoride, Acetate nih.gov | UV-vis Spectroscopy, Naked-Eye | High affinity for basic anions, producing a visible color change. nih.gov |

| Naked-Eye Sensor | Hg²⁺, Ag⁺ orientjchem.orgscispace.com | Colorimetric | Simple, rapid, and equipment-free detection. analis.com.my |

| Electrochemical Sensor | Thiourea mdpi.com | Differential Pulse Voltammetry | High sensitivity and reliability for detecting specific chemicals. mdpi.com |

Design of Targeted Therapeutics Based on Elucidated Mechanisms of Action

Thiourea derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov A major goal of current research is to move beyond broad-spectrum activity and design targeted therapeutics by first elucidating the specific molecular mechanisms of action.

In oncology, 1,3-disubstituted thiourea derivatives have been shown to selectively target cancer cells by modulating key signaling pathways. nih.gov These compounds can induce apoptosis by activating caspases, suppress inflammation by decreasing NF-κB activation, and inhibit angiogenesis by reducing VEGF secretion, all while having minimal effect on non-tumor cells. nih.gov This targeted approach promises more effective and less toxic cancer treatments.

Similarly, in the field of infectious diseases, understanding the structure-activity relationships (SAR) of thiourea compounds against pathogens like Leishmania amazonensis allows for the rational design of more potent and selective anti-parasitic drugs. mdpi.com The thiourea scaffold is also present in approved drugs for various conditions, acting as dopamine (B1211576) agonists for Parkinson's disease or as anti-mycobacterial agents. nih.gov The design of therapeutics is not limited to human diseases; novel thiourea derivatives have been developed as plant growth regulators by targeting specific plant hormone receptors like GID1. researchgate.net This highlights the immense potential of designing thiourea-based molecules for a wide array of specific biological targets.

Table 4: Therapeutic Targets of Thiourea Derivatives This table is interactive. Click on the headers to sort.

| Therapeutic Area | Target/Mechanism | Example Compound Class |

|---|---|---|

| Oncology | Caspase activation, NF-κB inhibition, VEGF inhibition. nih.gov | 1,3-Disubstituted thioureas. nih.gov |

| Infectious Disease | Inhibition of Leishmania amazonensis. mdpi.com | N,N'-disubstituted thioureas. mdpi.com |

| Infectious Disease | Inhibition of Mycobacterium tuberculosis. nih.gov | Thioacetazone, Thiocarlide. nih.gov |

| Neurology | D2 dopamine receptor agonists. nih.gov | Lisuride, Cabergoline. nih.gov |